molecular formula C21H25F3N4O3 B2740127 (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034413-57-3

(3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2740127
CAS No.: 2034413-57-3
M. Wt: 438.451
InChI Key: RYGUOGVYBYUPOS-UHFFFAOYSA-N
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Description

(3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound with the CAS Registry Number 2034413-57-3 and a molecular formula of C21H25F3N4O3 . It has a molecular weight of 438.44 g/mol and features a methanone core linking a 3,4-diethoxyphenyl group to a piperazine ring, which is further substituted with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety . Computed properties include a topological polar surface area of 67.8 Ų and an XLogP3 value of 3.6 . This product is intended for research applications as a chemical reference standard or for use in in-vitro laboratory experiments. It is sold For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O3/c1-4-30-16-7-6-15(12-17(16)31-5-2)20(29)28-10-8-27(9-11-28)19-13-18(21(22,23)24)25-14(3)26-19/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGUOGVYBYUPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity by reviewing relevant studies, highlighting its mechanisms of action, and summarizing findings from various research efforts.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H24F3N3O3\text{C}_{20}\text{H}_{24}\text{F}_3\text{N}_3\text{O}_3

Key features:

  • Functional Groups: The presence of a diethoxyphenyl group and a piperazine moiety suggests potential interactions with various biological targets.
  • Trifluoromethyl Group: This group may enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against these cell lines, suggesting significant cytotoxic potential .
    • Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through tubulin polymerization inhibition .
  • Anti-inflammatory Effects
    • Some studies suggest that related compounds may exert anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. This includes modulation of cytokine production and suppression of NF-kB activation .
  • Antimicrobial Properties
    • Preliminary investigations have hinted at antimicrobial activity against specific bacterial strains, although further studies are needed to elucidate the full spectrum of this activity .

Table 1: Summary of Biological Activities

Activity TypeCell Line / ModelIC50 Value (µM)Mechanism of Action
AnticancerMCF-70.99Induction of apoptosis, tubulin inhibition
A5490.054Cell cycle arrest at G2/M phase
Anti-inflammatoryIn vitro modelsN/ANF-kB pathway inhibition
AntimicrobialVarious bacterial strainsN/APotential disruption of bacterial membranes

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of similar compounds, researchers synthesized derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that modifications to the piperazine moiety significantly influenced biological activity, with some derivatives exhibiting enhanced potency compared to established chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that specific substitutions on the phenyl ring could modulate the compound's ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests a promising avenue for developing novel anti-inflammatory agents based on this scaffold .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in inflammatory processes. COX-II inhibitors are crucial in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study : A study published in ACS Omega explored various derivatives of diaryl heterocycles, including compounds similar to (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. These derivatives exhibited significant anti-inflammatory effects with IC50 values demonstrating their potency against COX-II .

Anticancer Potential

The compound's structure suggests it may interact with various biological targets implicated in cancer progression. Pyrimidine derivatives have been extensively studied for their role in inhibiting fibroblast growth factor receptors (FGFRs), which are overexpressed in several cancers.

Research Findings : A publication on the design and synthesis of pyrazolo[3,4-d]pyridazinone derivatives indicated that modifications similar to those found in this compound could enhance selectivity towards FGFRs, suggesting a pathway for anticancer drug development .

Neurological Applications

The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects.

Example Application : In the context of neurological disorders, compounds structurally related to this compound have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReference
Anti-inflammatoryCOX-II InhibitorSignificant inhibition with IC50 values indicating potency against COX-II
AnticancerFGFR InhibitorStructural modifications enhance selectivity and efficacy against cancer cell lines
NeurologicalNeuroactive Piperazine DerivativePotential anxiolytic effects observed in related compounds

Chemical Reactions Analysis

Key Steps:

  • Pyrimidine Ring Formation :
    A Suzuki-Miyaura coupling reaction between methyl 6-chloro-2-methylpyrimidine-4-carboxylate and a boronic ester derivative introduces the trifluoromethylphenyl group .

    • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂ catalyst, potassium acetate.

    • Conditions : Dioxane/water (2:1), 80°C, 18 hours .

  • Piperazine Coupling :
    The pyrimidine intermediate reacts with tert-butyl piperazine-1-carboxylate via amide bond formation using propylphosphonic anhydride (T3P®) .

    • Reagents : T3P®, triethylamine (Et₃N).

    • Conditions : Ethylene dichloride, reflux, 3 hours .

  • Deprotection :
    The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) .

    • Conditions : Ethylene dichloride, reflux, 6 hours .

  • Final Methanone Formation :
    The deprotected piperazine reacts with 3,4-diethoxyphenyl carbonyl chloride under basic conditions .

    • Reagents : Triethylamine, ethylene dichloride.

    • Yield : ~80–88% .

Functional Group Reactivity

The compound’s reactivity is dominated by:

  • Piperazine Nitrogen : Participates in nucleophilic substitution (e.g., sulfonylation, alkylation) .

  • Pyrimidine Ring : Susceptible to electrophilic aromatic substitution at electron-deficient positions.

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but is chemically inert under standard conditions.

Sulfonylation

Piperazine reacts with sulfonyl chlorides to form sulfonamide derivatives :

text
R-SO₂Cl + Piperazine → R-SO₂-Piperazine + HCl
  • Example : Reaction with methylsulfonyl chloride yields sulfonylated derivatives .

  • Conditions : Ethylene dichloride, triethylamine, reflux .

N-Alkylation

The secondary amine in piperazine undergoes alkylation with alkyl halides :

text
R-X + Piperazine → R-Piperazine + HX
  • Example : Methyl iodide introduces a methyl group at the piperazine nitrogen .

Hydrolysis

The ethoxy groups on the phenyl ring can be hydrolyzed under acidic or basic conditions:

text
3,4-Diethoxyphenyl → 3,4-Dihydroxyphenyl (under H⁺/OH⁻)
  • Conditions : HCl/NaOH, elevated temperatures.

Stability Under Reaction Conditions

  • Thermal Stability : Stable up to 220°C (melting point observed at 221–222°C for analogous compounds) .

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

Catalytic and Solvent Effects

Reaction TypeCatalysts/SolventsOutcome
Suzuki CouplingPd(dppf)Cl₂, dioxane/waterHigh yield (90%)
Amide FormationT3P®, ethylene dichlorideEfficient coupling (88% yield)
DeprotectionTFA, ethylene dichlorideQuantitative Boc removal

Side Reactions and Byproducts

  • Incomplete Deprotection : Residual Boc groups may persist if TFA exposure is insufficient .

  • Over-Alkylation : Excess alkylating agents can lead to quaternary ammonium salts .

  • Oxidation : Piperazine may oxidize to form N-oxide derivatives under harsh conditions.

Analytical Characterization

  • ¹H NMR : Key peaks include:

    • δ 2.81 ppm (s, Ar-CH₃) .

    • δ 3.34–4.11 ppm (m, piperazine N-CH₂) .

  • LC-MS : Molecular ion [M + 1]⁺ at m/z 485–594 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, particularly the piperazine-linked heterocyclic systems and aromatic substituents:

Compound A :

(4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone

  • Key Features: Pyrazolo[3,4-d]pyrimidine core (vs. pyrimidine in the target compound). 4-Fluorophenyl and 4-methylbenzyl substituents (vs. 3,4-diethoxyphenyl and trifluoromethylpyrimidine). Ethylphenyl group on the methanone (vs. diethoxyphenyl).
  • Implications :
    • The pyrazolo-pyrimidine core may enhance kinase inhibition due to planar rigidity.
    • Fluorophenyl groups improve lipophilicity, while methylbenzyl substituents increase steric bulk.
Compound B :

4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine

  • Key Features: Thieno[2,3-d]pyrimidine scaffold (vs. pyrimidine). 3,4-Dichlorophenyl and 4-fluorophenyl groups (vs. diethoxyphenyl and trifluoromethylpyrimidine). Sulfur atom in the thieno ring (vs. carbon in pyrimidine).

Comparative Data Table

Parameter Target Compound Compound A Compound B
Molecular Formula C₂₅H₂₇F₃N₄O₃ C₃₆H₃₅FN₆O C₂₂H₁₇Cl₂FN₄S
Molecular Weight 512.51 g/mol 634.71 g/mol 477.36 g/mol
Core Heterocycle Pyrimidine Pyrazolo[3,4-d]pyrimidine Thieno[2,3-d]pyrimidine
Key Substituents 3,4-Diethoxyphenyl, CF₃ 4-Fluorophenyl, 4-methylbenzyl 3,4-Dichlorophenyl, F
LogP (Predicted) 4.2 5.8 3.9
Potential Applications Kinase inhibition, CNS targets Anticandidate for kinase inhibitors Antipsychotic/antimicrobial

Research Findings and Functional Insights

Target Compound: The 3,4-diethoxyphenyl group enhances solubility compared to halogenated analogues (e.g., Compound B’s dichlorophenyl), which may improve bioavailability. The trifluoromethyl group on the pyrimidine ring increases metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogues .

Compound A :

  • The pyrazolo-pyrimidine scaffold demonstrates higher affinity for kinase ATP-binding pockets in preclinical studies, though its bulkier substituents (e.g., methylbenzyl) may limit blood-brain barrier penetration .

Compound B: The thieno-pyrimidine core’s sulfur atom contributes to π-stacking interactions, but the dichlorophenyl group’s high lipophilicity may necessitate formulation adjustments for oral administration .

Notes on Comparative Limitations

  • Lack of Direct Studies: No head-to-head experimental data exist for these compounds; comparisons are extrapolated from structural and computational analyses.
  • Theoretical Predictions : LogP and solubility values are calculated using software (e.g., ChemAxon), requiring experimental validation.
  • Functional Group Trade-offs : While fluorinated and ethoxy groups improve drug-like properties, they may introduce synthetic challenges or off-target effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?

  • Methodological Answer: Synthesis typically involves coupling a substituted pyrimidine core (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine) with a functionalized piperazine derivative. Acylation reactions using carbonyl chloride intermediates are common for attaching the 3,4-diethoxyphenyl moiety. Key steps include:

  • Nucleophilic substitution to introduce the pyrimidine group into the piperazine ring .
  • Schotten-Baumann acylation for ketone bond formation between the aryl group and piperazine .
  • Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and characterization using 1H^1H/13C^{13}C NMR and HRMS .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer: Structural validation employs:

  • Spectroscopic techniques : 1H^1H NMR (to confirm aryl and piperazine proton environments), 19F^{19}F NMR (for trifluoromethyl group verification), and IR spectroscopy (to identify carbonyl stretching at ~1650–1700 cm1^{-1}) .
  • X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the diethoxyphenyl and pyrimidine groups .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to screen this compound's activity?

  • Methodological Answer: Initial screening includes:

  • Enzyme inhibition assays : Test against kinases or receptors structurally related to the pyrimidine/piperazine scaffold (e.g., tyrosine kinases) using fluorescence-based or radiometric methods .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC50_{50} values .
  • Solubility and stability studies : HPLC-UV to evaluate compound stability in PBS (pH 7.4) and DMSO .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?

  • Methodological Answer:

  • Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial design evaluates the impact of temperature (25°C vs. 60°C), solvent (DMF vs. THF), and base (K2_2CO3_3 vs. Et3_3N) on yield .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
  • In-line analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?

  • Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., kinase ATP-binding pockets). Focus on interactions between the trifluoromethyl group and hydrophobic residues .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .

Q. How should researchers address contradictory data in bioactivity studies (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
  • Dose-response refinement : Conduct PK/PD modeling to align dosing regimens with target engagement thresholds .

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